molecular formula C26H39N3O4S2 B2499835 4-tert-butyl-N-{2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide CAS No. 853902-47-3

4-tert-butyl-N-{2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2499835
CAS No.: 853902-47-3
M. Wt: 521.74
InChI Key: BLIVAJSEFMXRKZ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a piperazine ring, and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Bases: Triethylamine, sodium hydroxide

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can lead to the formation of N-oxides, while nucleophilic substitution can introduce various functional groups onto the sulfonamide moiety.

Scientific Research Applications

4-tert-butyl-N-{2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with neurotransmitter receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butylbenzenesulfonyl chloride
  • 4-tert-butylphenylboronic acid
  • 4-tert-butylbenzoyl chloride

Uniqueness

Compared to similar compounds, 4-tert-butyl-N-{2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide is unique due to the presence of both the sulfonamide group and the piperazine ring. This combination allows for a broader range of chemical reactions and interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

4-tert-butyl-N-[2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39N3O4S2/c1-25(2,3)21-7-11-23(12-8-21)34(30,31)27-15-16-28-17-19-29(20-18-28)35(32,33)24-13-9-22(10-14-24)26(4,5)6/h7-14,27H,15-20H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIVAJSEFMXRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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